molecular formula C10H8Cl2N4S B13998636 2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline CAS No. 32320-16-4

2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline

Cat. No.: B13998636
CAS No.: 32320-16-4
M. Wt: 287.17 g/mol
InChI Key: BYFCNCNFZVHKBK-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the aniline moiety .

Scientific Research Applications

2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which can result in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other thiazole-containing compounds.

Properties

CAS No.

32320-16-4

Molecular Formula

C10H8Cl2N4S

Molecular Weight

287.17 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8Cl2N4S/c1-5-9(17-10(13)14-5)16-15-7-4-2-3-6(11)8(7)12/h2-4H,1H3,(H2,13,14)

InChI Key

BYFCNCNFZVHKBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)N=NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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